![molecular formula C14H13N3O2S B3009288 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 955745-56-9](/img/structure/B3009288.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a complex organic compound that contains a benzothiazole ring and an isoxazole ring. Benzothiazole is a heterocyclic compound, it consists of a benzene ring fused to a thiazole ring . Isoxazole is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The isoxazole ring also contributes to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of such compounds can be quite diverse, depending on the substituents present on the benzothiazole and isoxazole rings . The presence of the carboxamide group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents. In general, benzothiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
- Application : Researchers have synthesized derivatives of N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, combining thiazole and sulfonamide groups with known antibacterial activity . These compounds display potent antibacterial effects against both Gram-negative and Gram-positive bacteria.
- Application : Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides derivatives were synthesized and evaluated . These compounds may have potential antitumor properties.
Antibacterial Activity
Antitumor and Cytotoxic Activity
Other Potential Activities
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific target and the biochemical pathways involved.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin .
Pharmacokinetics
The molecular weight of the compound is 340423 Da , which is within the acceptable range for drug-like molecules. This suggests that the compound may have suitable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial to antitumor effects .
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-5-8(2)12-11(7)15-14(20-12)16-13(18)10-6-9(3)19-17-10/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOOVJVOQLILCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide |
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